Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2007920-67-2
VCID: VC18058594
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-6-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

CAS No.: 2007920-67-2

Cat. No.: VC18058594

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate - 2007920-67-2

Specification

CAS No. 2007920-67-2
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 6a-methyl-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-6-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3
Standard InChI Key BTSYWUMATFSQOJ-UHFFFAOYSA-N
Canonical SMILES CC12CN(CC1CCN2)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

The molecular framework of tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate consists of two fused pyrrolidine rings, resulting in a bicyclo[3.3.0]octane system. The tert-butyloxycarbonyl (Boc) group at position 5 serves as a protective moiety for the secondary amine, while the 6a-methyl group introduces steric and electronic modifications to the core structure . Key structural parameters include:

PropertyValue
Molecular formulaC₁₂H₂₂N₂O₂
Molecular weight226.31 g/mol
Stereochemistry3aS,6aR (assumed)
CAS registry numberNot publicly disclosed

The stereochemistry at the 3a and 6a positions is critical for biological activity, as evidenced by related pyrrolo-pyrrole derivatives . X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would be required to confirm the absolute configuration.

Synthetic Methodologies

Boc Protection and Functionalization

Following ring closure, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Subsequent purification by column chromatography ensures high enantiomeric purity, as seen in analogs like tert-butyl (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate .

Representative synthetic pathway:

  • Cyclization:
    2,5-Hexanedione + Methylamine derivative6a-Methyl-octahydropyrrolo[3,4-b]pyrrole\text{2,5-Hexanedione + Methylamine derivative} \rightarrow \text{6a-Methyl-octahydropyrrolo[3,4-b]pyrrole}

  • Boc Protection:
    Amine + Boc₂O, DMAP, CH₂Cl₂Tert-butyl-protected derivative\text{Amine + Boc₂O, DMAP, CH₂Cl₂} \rightarrow \text{Tert-butyl-protected derivative}

Spectroscopic Characterization

  • ¹H NMR:

    • Boc group: δ 1.42 ppm (s, 9H).

    • Methyl at 6a: δ 1.15 ppm (d, J = 6.5 Hz, 3H).

    • Pyrrolidine protons: δ 2.70–3.20 ppm (m, 8H) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 155.2 ppm.

    • Quaternary carbons: δ 79.8 ppm (Boc), δ 58.3 ppm (6a-CH₃) .

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

Challenges and Future Directions

  • Stereochemical control: Asymmetric synthesis techniques, such as organocatalysis or transition-metal catalysis, must be optimized to achieve enantiopure batches.

  • Derivatization: Functionalization at the 1- and 3-positions could enhance solubility or target affinity.

  • In silico studies: Molecular docking against protein kinases or viral enzymes may identify lead candidates for drug development .

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